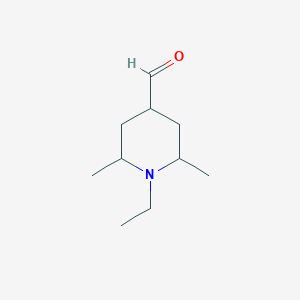![molecular formula C8H17NO B13178965 Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)
Ethyl[(3-methoxycyclobutyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl[(3-methoxycyclobutyl)methyl]amine is an organic compound with the molecular formula C8H17NO It is a cyclobutyl derivative, which means it contains a four-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(3-methoxycyclobutyl)methyl]amine typically involves the reaction of 3-methoxycyclobutanone with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 3-methoxycyclobutanone: This can be achieved through the methoxylation of cyclobutanone using methanol and an acid catalyst.
Reaction with Ethylamine: The 3-methoxycyclobutanone is then reacted with ethylamine in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl[(3-methoxycyclobutyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Applications De Recherche Scientifique
Ethyl[(3-methoxycyclobutyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl[(3-methoxycyclobutyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylamine: A simpler analog with a similar cyclobutyl ring structure but lacking the methoxy and ethyl groups.
Methoxycyclobutane: Contains the methoxy group but lacks the amine functionality.
Ethylamine: A simpler amine without the cyclobutyl and methoxy groups.
Uniqueness
Ethyl[(3-methoxycyclobutyl)methyl]amine is unique due to its combination of a cyclobutyl ring, methoxy group, and ethylamine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
N-[(3-methoxycyclobutyl)methyl]ethanamine |
InChI |
InChI=1S/C8H17NO/c1-3-9-6-7-4-8(5-7)10-2/h7-9H,3-6H2,1-2H3 |
Clé InChI |
XQJXZNXMAQVENP-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1CC(C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13178886.png)
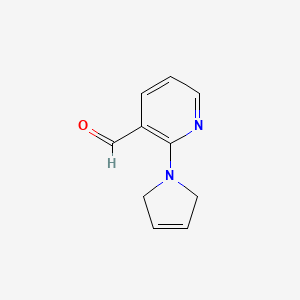
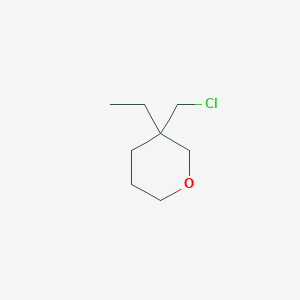

![4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178908.png)

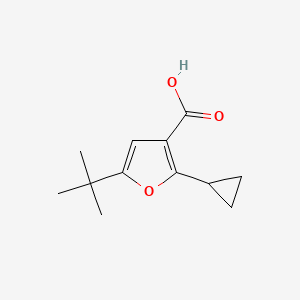
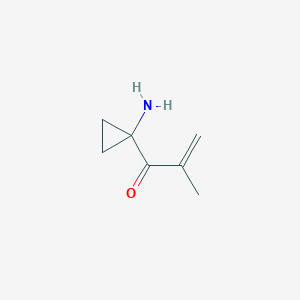
![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
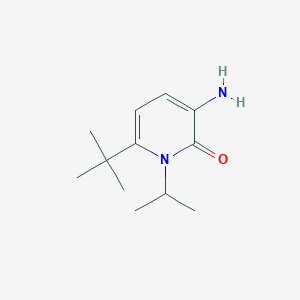
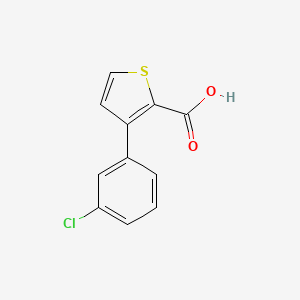
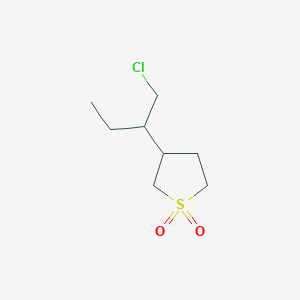
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)
